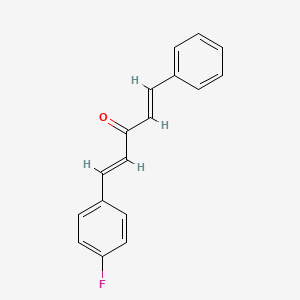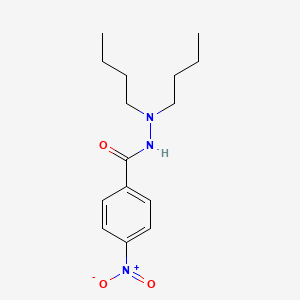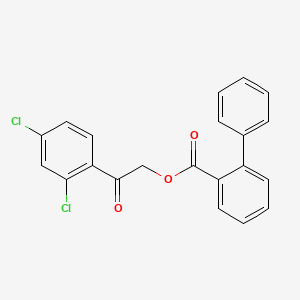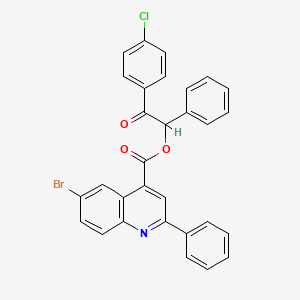![molecular formula C15H24N2O B10876765 2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10876765.png)
2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a diazatricyclic core and a butenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatricyclic core and the introduction of the butenyl side chain. Common reagents used in the synthesis include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-: This compound has a similar butenyl side chain but differs in its core structure.
Benzene, 2-butenyl-: Another compound with a butenyl side chain, but with a benzene ring as the core structure.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound has a spirocyclic core and similar substituents.
Uniqueness
2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is unique due to its diazatricyclic core, which imparts distinct chemical and biological properties
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-but-3-enyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H24N2O/c1-5-6-7-15(4)16-8-13(2)9-17(15)11-14(3,10-16)12(13)18/h5H,1,6-11H2,2-4H3 |
InChIキー |
XCTAHCNNKFCMHN-UHFFFAOYSA-N |
正規SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)CCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876683.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)
![1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10876746.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
![3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10876760.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)
